molecular formula C12H21NO4 B13637155 Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate

Cat. No.: B13637155
M. Wt: 243.30 g/mol
InChI Key: YGSXTJHLHUYWFT-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is a chemical compound with the molecular formula C11H19NO4. It is a morpholine derivative, characterized by the presence of a tert-butyl group, an acetyl group, and a carboxylate group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-methylmorpholine-4-carboxylate with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a potential intermediate in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The acetyl group plays a crucial role in its binding affinity and specificity, while the morpholine ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is unique due to the presence of both acetyl and tert-butyl groups, which confer distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-9(14)12(5)8-13(6-7-16-12)10(15)17-11(2,3)4/h6-8H2,1-5H3

InChI Key

YGSXTJHLHUYWFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CN(CCO1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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